

Comparative study of Omeprazole metabolism in different species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

[Get Quote](#)

A Comparative Analysis of Omeprazole Metabolism Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of omeprazole metabolism in humans, dogs, rats, and mice. The information presented herein is supported by experimental data to aid in the understanding of species-specific differences in drug processing, a critical aspect of preclinical drug development and translational research.

Executive Summary

Omeprazole, a widely used proton pump inhibitor, undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system. While the main metabolic pathways—hydroxylation and sulfoxidation—are consistent across species, significant quantitative differences exist in the rate of metabolism, the primary metabolites formed, and the specific CYP isoforms involved. These variations have important implications for the pharmacokinetic and pharmacodynamic profiles of omeprazole in different preclinical models and in humans.

In humans, omeprazole metabolism is stereoselective, with CYP2C19 playing a major role in the 5-hydroxylation of the R-enantiomer and 5-O-demethylation of the S-enantiomer, while CYP3A4 is primarily responsible for sulfoxidation.^{[1][2]} Rodents, particularly rats, exhibit a higher metabolic rate compared to humans, with different CYP enzymes contributing to the

biotransformation. In dogs, a novel CYP2C enzyme, CYP2C94, along with CYP2C21 and CYP2C41, has been identified as functional in omeprazole oxidation.

This guide will delve into the quantitative aspects of these differences, providing detailed experimental protocols and visual representations of the metabolic pathways and experimental workflows.

Comparative Quantitative Data

The following tables summarize the key pharmacokinetic and in vitro metabolic parameters of omeprazole across different species.

Table 1: In Vivo Pharmacokinetic Parameters of Omeprazole

Parameter	Human	Dog	Rat	Mouse
Elimination Half-life ($t_{1/2}$)	~1 hour[3]	~1 hour[3]	5-15 minutes[3]	5-15 minutes[3]
Total Body Clearance	880 - 1097 mL/min[3]	~10.5 mL/min/kg[3]	High	High
Plasma Protein Binding	~95%[3]	~90%[3]	~87%[3]	Not specified
Bioavailability (Oral)	30-40% (single dose), increases with repeated dosing[4]	High[3]	Low	5.31%[5]

Table 2: In Vitro Metabolism of Omeprazole in Liver Microsomes

Species	Metabolic Pathway	K _m (μM)	V _{max} (nmol/min/mg protein)	Intrinsic Clearance (CL _{int}) (μL/min/mg protein)
Human	R-omeprazole (Total)	-	-	42.5[1]
S-omeprazole (Total)	-	-	14.6[1]	
Dog	R-Omeprazole 5-Hydroxylation	110 ± 48	0.06 ± 0.01	-
R-Omeprazole Sulfoxidation	220 ± 170	0.14 ± 0.06	-	
S-Omeprazole 5-Hydroxylation	67 ± 20	0.04 ± 0.01	-	
S-Omeprazole Sulfoxidation	110 ± 40	0.11 ± 0.03	-	
Rat	Hydroxylation	46.8[6]	2.033[6]	-
Sulfoxidation	120.7[6]	0.188[6]	-	
Mouse	Not specified	Not specified	Not specified	Not specified

Note: Data for dogs are presented as mean ± standard error. Data for mice are not readily available in the searched literature.

Metabolic Pathways and Involved Enzymes

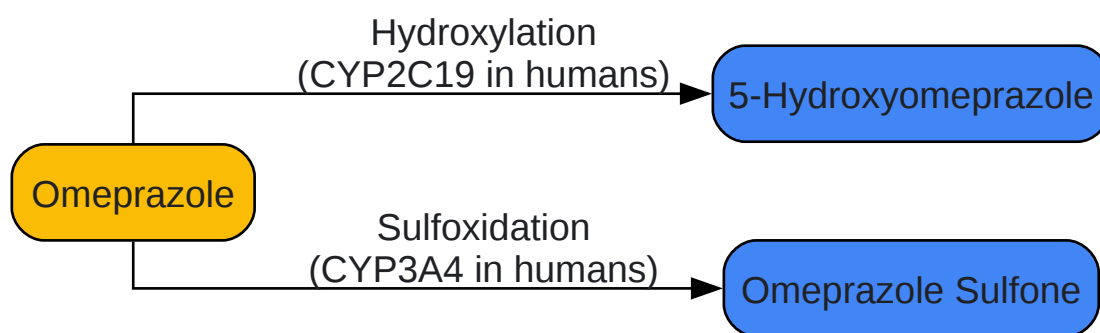
The primary metabolic pathways of omeprazole are hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole and sulfoxidation to form **omeprazole sulfone**. The cytochrome P450 enzymes responsible for these transformations vary between species.

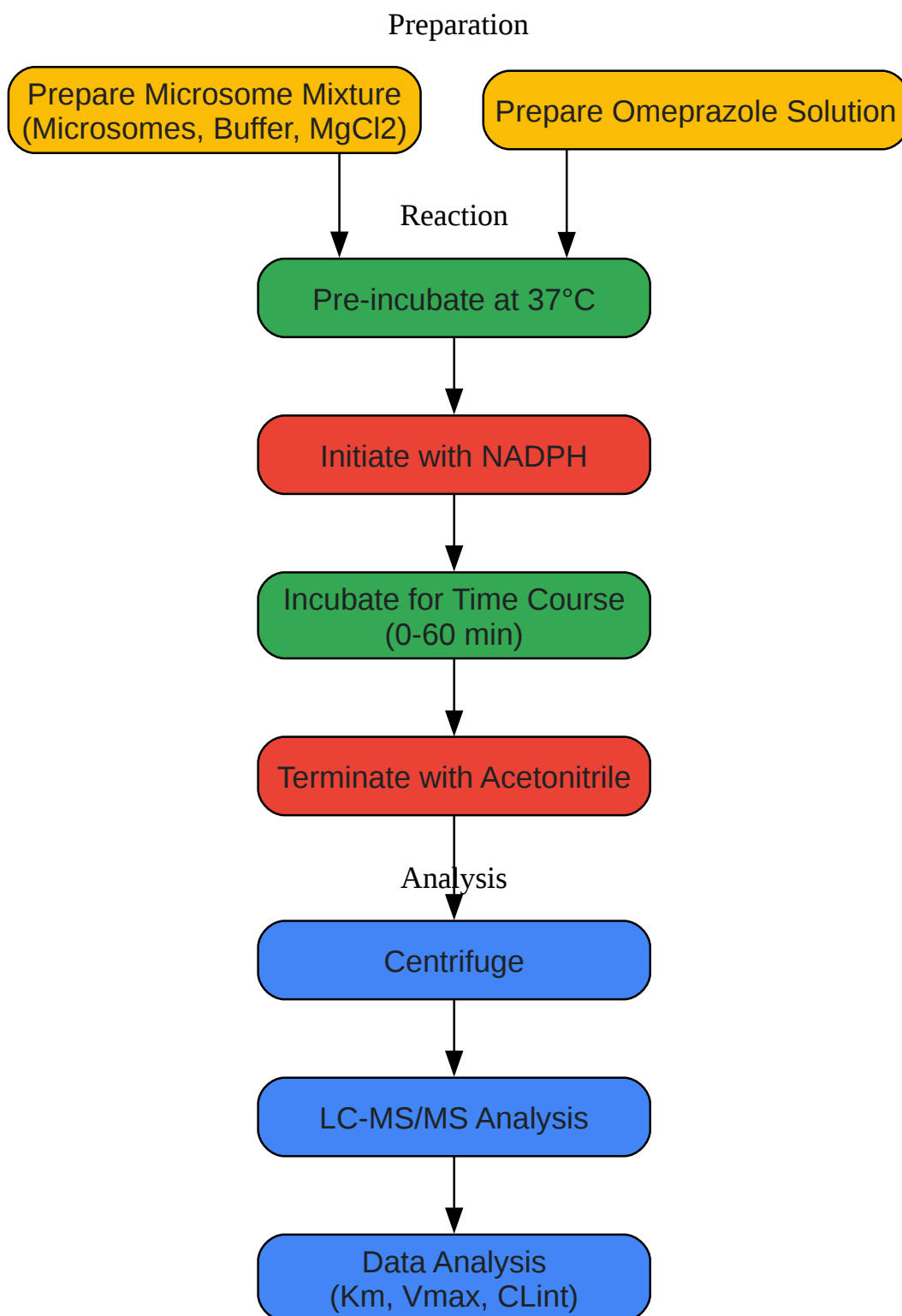
- Humans: Metabolism is primarily mediated by CYP2C19 and CYP3A4.[7][8] CYP2C19 is the principal enzyme for the formation of 5-hydroxyomeprazole, while CYP3A4 is mainly

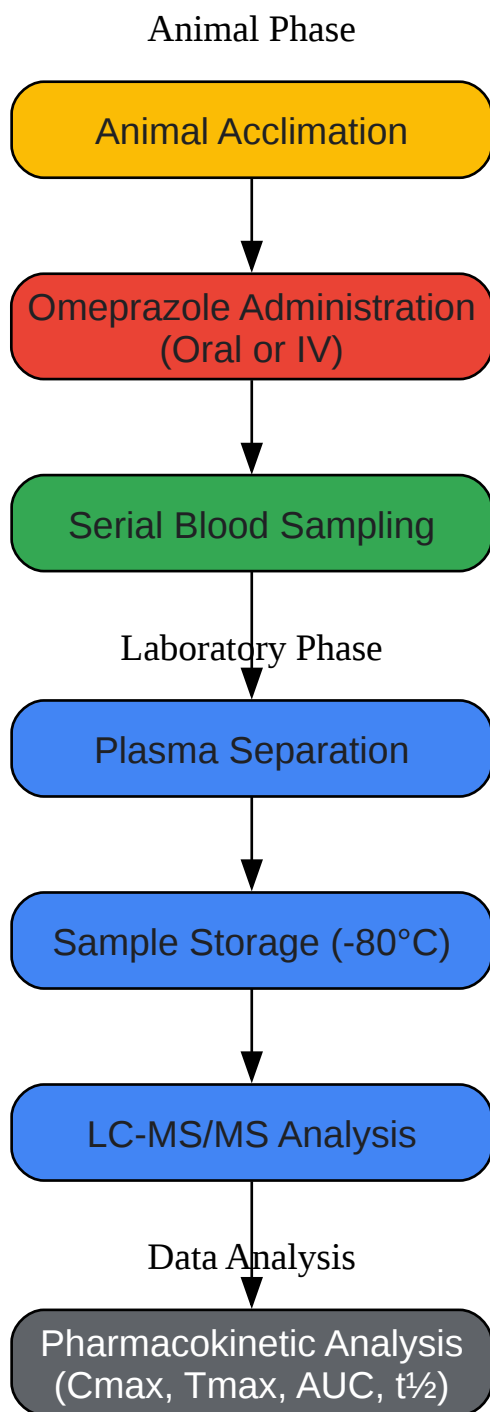
responsible for the formation of **omeprazole sulfone**.^{[7][8]} The metabolism is stereoselective, with CYP2C19 favoring the 5-hydroxylation of R-omeprazole.^[2]

- Dogs: Novel CYP2C enzymes, including CYP2C94, CYP2C21, and CYP2C41, have been shown to metabolize omeprazole.
- Rats: Omeprazole metabolism is also mediated by CYP enzymes, with evidence suggesting the involvement of the CYP1A, CYP2C, and CYP3A subfamilies.
- Mice: While detailed enzymatic data is limited, it is understood that CYP enzymes are the primary drivers of omeprazole metabolism.

Below is a generalized diagram of the main metabolic pathways of omeprazole.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [In vitro studies on omeprazole metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Omeprazole metabolism in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194792#comparative-study-of-omeprazole-metabolism-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com